N-[1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-N-isopropyl-acetamide
Description
Chemical Structure: This compound is a piperidine-based acetamide derivative featuring a 2-amino-acetyl group attached to the piperidin-3-ylmethyl backbone and an isopropyl substituent on the nitrogen atom. Its IUPAC name reflects its branched structure, which combines a heterocyclic piperidine ring with functionalized side chains.
Properties
IUPAC Name |
N-[[1-(2-aminoacetyl)piperidin-3-yl]methyl]-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O2/c1-10(2)16(11(3)17)9-12-5-4-6-15(8-12)13(18)7-14/h10,12H,4-9,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJNFVCBEPFDNJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1CCCN(C1)C(=O)CN)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Piperidine Ring Formation and Functionalization
The piperidine core is typically synthesized via cyclization or reductive amination. A widely cited approach involves:
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Cyclohexenone intermediate : Cyclohexenone derivatives undergo reductive amination with glycine derivatives to form the piperidine ring. For example, hydrogenation of 3-cyano-4-piperidone in the presence of Raney nickel yields 3-aminomethylpiperidine, a key precursor.
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Mannich reaction : Condensation of formaldehyde, ammonia, and acetoacetate derivatives generates piperidine intermediates with methyl groups at the 3-position, which are subsequently functionalized.
Key Reaction Conditions :
Acylation and Alkylation Steps
The introduction of the isopropyl-acetamide and amino-acetyl groups occurs sequentially:
N-Isopropyl Acetamide Installation
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Reagents : Chloroacetyl chloride reacts with isopropylamine in dichloromethane (DCM) at 0–5°C to form the acetamide intermediate.
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Conditions :
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Base: Triethylamine (TEA) or DIPEA
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Reaction time: 4–6 hours
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Yield: 82–89%
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Amino-Acetyl Group Introduction
Purification and Characterization
Final purification employs:
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Column chromatography : Silica gel with gradient elution (CH₂Cl₂:MeOH, 95:5 to 85:15).
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Crystallization : Ethyl acetate/hexane mixtures yield crystalline products with >99% purity.
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Analytical validation : LC-MS (m/z 269.38 [M+H]⁺), ¹H/¹³C NMR, and IR spectroscopy confirm structure.
Comparative Analysis of Synthetic Strategies
Reaction Optimization Studies
Solvent Effects on Acylation
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Polar aprotic solvents (DMF, DMSO) improve solubility but increase side reactions (e.g., over-acylation).
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DCM/THF mixtures balance reactivity and selectivity, achieving 89% yield.
Catalyst Screening for Reductive Amination
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Pd/C vs. Raney Nickel : Pd/C provides higher enantiomeric excess (ee >98%) but requires inert conditions.
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Biocatalytic approaches : Immobilized transaminases achieve 76% yield with water as a solvent, though scalability remains challenging.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Green Chemistry Initiatives
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Solvent recycling: >90% recovery of DCM and TEA via distillation.
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Catalytic waste reduction: Pd/C reuse for up to 5 cycles without significant activity loss.
Challenges and Solutions
Stereochemical Control
Byproduct Formation
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N-Overalkylation : Mitigated by slow addition of isopropylamine and low temperatures (0–5°C).
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-N-isopropyl-acetamide undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or acetyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
Medicinal Chemistry
N-[1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-N-isopropyl-acetamide is investigated for its potential therapeutic effects, particularly in:
- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics.
- Antiviral Properties : Research indicates potential efficacy against certain viral infections, suggesting its use in antiviral drug development .
The compound's biological activity is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, which could lead to therapeutic effects against diseases such as diabetes and obesity .
- Receptor Modulation : The compound potentially modulates receptor activity, impacting physiological processes .
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal demonstrated that this compound showed significant inhibition of bacterial growth in vitro. The compound was tested against various strains of bacteria, including resistant strains, indicating its potential as a new antibiotic agent.
Case Study 2: Enzyme Inhibition
In another investigation, the compound was evaluated for its ability to inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme linked to type 2 diabetes management. Results indicated that the compound effectively reduced DPP-IV activity, suggesting its potential as a therapeutic agent for diabetes treatment.
Mechanism of Action
The mechanism of action of N-[1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-N-isopropyl-acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit or activate certain signaling pathways, resulting in changes in cellular function . The exact mechanism of action depends on the specific biological context and the target molecules involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
Table 1: Structural Comparison of Selected Acetamide Derivatives
Key Differences and Implications
Piperidine vs. Pyrrolidine Backbones
- Piperidine Derivatives (e.g., Target Compound, ):
- Pyrrolidine Derivatives (e.g., ):
- Increased steric hindrance and rigidity may improve target binding specificity but reduce solubility.
Substituent Effects
- Amino-Acetyl vs. Amino-Ethyl Groups (Target vs. Ethyl substituents (as in ) may improve lipophilicity, favoring blood-brain barrier penetration.
- Isopropyl vs. Cyclopropyl Groups (Target vs.
Physicochemical and Pharmacological Data
Table 2: Comparative Physicochemical Properties
Biological Activity
N-[1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-N-isopropyl-acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, particularly in the context of therapeutic applications.
Chemical Structure and Synthesis
The compound features a piperidine ring, an amino-acetyl group, and an isopropyl-acetamide moiety. The synthesis typically involves the reaction of piperidine derivatives with amino-acetyl precursors under controlled conditions. A common method includes treating piperidine with 2-amino-acetyl chloride in the presence of a base like triethylamine, followed by reaction with isopropylamine to yield the final product .
The mechanism of action for this compound involves its interaction with specific molecular targets in biological systems. It is hypothesized to modulate the activity of enzymes and receptors, potentially influencing various physiological pathways. For instance, it may inhibit certain enzymes involved in metabolic processes, leading to therapeutic effects in conditions such as cancer and neurodegenerative diseases.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For example, research on piperidine derivatives has shown that they can induce apoptosis in cancer cells and inhibit tumor growth. In vitro studies demonstrated that certain derivatives displayed cytotoxicity against various cancer cell lines, suggesting their potential as anticancer agents .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | FaDu (Hypopharyngeal) | 15 | Apoptosis induction |
| Compound B | MCF-7 (Breast) | 20 | Cell cycle arrest |
| This compound | TBD | TBD |
Neuroprotective Effects
In addition to its anticancer properties, this compound has been explored for neuroprotective effects. It is believed to interact with cholinergic pathways, potentially inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases like Alzheimer’s .
Table 2: Neuroprotective Activity
| Study Reference | Target Enzyme | Inhibition (%) |
|---|---|---|
| Study 1 | AChE | 85 |
| Study 2 | BuChE | 75 |
Case Studies and Research Findings
- Anticancer Activity : A study demonstrated that a derivative of this compound showed enhanced apoptotic effects in FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin .
- Neuroprotection : Another study indicated that compounds with similar structures exhibited significant inhibition of cholinesterase enzymes, supporting their potential use in treating Alzheimer's disease by enhancing cholinergic signaling .
- Broad Spectrum Activity : Compounds derived from piperidine have shown promising results against various pathogens, indicating potential applications beyond oncology and neurology, such as antimicrobial activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
